2,5-dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
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Overview
Description
2,5-Dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a heterocyclic compound that features a thiazepine ring fused with a benzene ring
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets .
Mode of Action
It’s worth noting that similar compounds have been reported to interact with their targets through various mechanisms, such as covalent bonding, hydrogen bonding, and van der waals interactions .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways .
Pharmacokinetics
Similar compounds have been reported to exhibit various pharmacokinetic properties, such as high absorption, wide distribution, metabolism by various enzymes, and excretion through various routes .
Result of Action
Similar compounds have been reported to induce various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets, its stability, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the thiazepine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazepine ring or the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazepine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiazepine rings.
Scientific Research Applications
2,5-Dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share a similar core structure but differ in the heteroatoms and functional groups present.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives: These compounds have similar structural features and are explored for their antibacterial and enzyme inhibitory activities.
Uniqueness
2,5-Dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is unique due to the presence of the thiazepine ring fused with a benzene ring and the 1,1-dioxide functionality. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,5-dimethyl-1,1-dioxo-2,3-dihydro-1λ6,5-benzothiazepin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-8-7-11(13)12(2)9-5-3-4-6-10(9)16(8,14)15/h3-6,8H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQAJKVDNYRQSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2S1(=O)=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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